N-ethylethenesulfonamide

CAS No.: 51980-18-8

Cat. No.: VC4103881

Molecular Formula: C4H9NO2S

Molecular Weight: 135.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51980-18-8 |

|---|---|

| Molecular Formula | C4H9NO2S |

| Molecular Weight | 135.19 g/mol |

| IUPAC Name | N-ethylethenesulfonamide |

| Standard InChI | InChI=1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3 |

| Standard InChI Key | HHZGSWYRSQTJHC-UHFFFAOYSA-N |

| SMILES | CCNS(=O)(=O)C=C |

| Canonical SMILES | CCNS(=O)(=O)C=C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

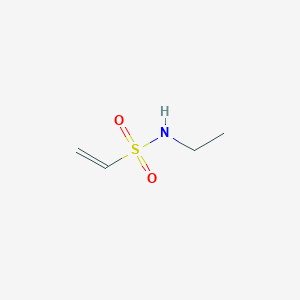

N-ethylethenesulfonamide, systematically named as N-ethyl-ethenesulfonamide, belongs to the sulfonamide class of organic compounds. Its structure features an ethyl group () bonded to the nitrogen atom of a sulfonamide functional group (), which is further connected to a vinyl group () . The IUPAC name reflects this arrangement, emphasizing the substitution pattern on the sulfonamide nitrogen.

Molecular Descriptors

Spectroscopic and Computational Data

Advanced spectroscopic and computational analyses provide insights into the compound’s electronic and structural features:

Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 136.04268 | 127.9 |

| [M+Na]+ | 158.02462 | 136.7 |

| [M+NH4]+ | 153.06922 | 135.2 |

| [M-H]- | 134.02812 | 126.6 |

| Source: PubChemLite |

These values are critical for mass spectrometry-based identification, particularly in metabolomics and pharmaceutical analysis.

Synthesis and Manufacturing

Synthetic Routes

N-ethylethenesulfonamide is typically synthesized via sulfonylation reactions. A common approach involves the reaction of ethylamine with ethenesulfonyl chloride under controlled conditions:

This exothermic reaction requires inert solvents (e.g., dichloromethane) and low temperatures (0–5°C) to minimize side reactions .

Optimization and Yield

In a reported procedure, analogous N-aryl-N-ethylethenesulfonamides were synthesized in yields ranging from 15% to 18% using palladium-catalyzed coupling reactions . While direct yield data for N-ethylethenesulfonamide is limited, similar sulfonamides exhibit moderate efficiency, necessitating purification via column chromatography .

Industrial Production

Kemix Pty Ltd. lists N-ethylethenesulfonamide as a specialty chemical with a purity ≥95%, offered in quantities up to 5g . Production scales are likely limited to laboratory settings due to niche applications.

Physicochemical Properties

Physical State and Stability

N-ethylethenesulfonamide is a colorless to pale yellow liquid at room temperature, sensitive to air and moisture. Storage under inert gas (argon or nitrogen) at 2–8°C is recommended to prevent decomposition .

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | 1.194–1.28 g/cm³ | |

| Refractive Index | 1.450–1.454 | |

| Flash Point | 53°C |

The elevated density and refractive index correlate with the polar sulfonamide group, which enhances intermolecular interactions.

Solubility and Partitioning

While solubility data are sparse, sulfonamides generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. The calculated partition coefficient () of 1.7 suggests moderate lipophilicity, favorable for membrane permeability in drug design .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The sulfonamide nitrogen () acts as a weak nucleophile, participating in alkylation or acylation reactions. The vinyl group () undergoes electrophilic additions (e.g., hydrohalogenation) and cycloadditions, enabling diversification into heterocyclic frameworks .

Example: Diels-Alder Reaction

The electron-deficient ethenesulfonyl moiety can serve as a dienophile in [4+2] cycloadditions:

Such reactions are valuable in synthesizing six-membered rings for natural product analogs .

Stability Under Acidic and Basic Conditions

Sulfonamides are generally resistant to hydrolysis, but prolonged exposure to strong acids or bases may cleave the bond. The ethyl group confers additional steric protection compared to smaller alkyl substituents .

Applications in Pharmaceutical and Material Science

Role in Drug Synthesis

N-ethylethenesulfonamide serves as a precursor in the synthesis of bioactive molecules. For instance, N-methyl-1H-indole-5-ethanesulfonamide—a structural analog—is an intermediate in the production of naratriptan, a migraine medication . The vinyl group’s reactivity allows for further functionalization, enabling attachment to aromatic or heteroaromatic scaffolds .

Material Science Applications

The sulfonamide group’s electron-withdrawing properties make N-ethylethenesulfonamide a candidate for modifying polymer surfaces. Incorporation into polyelectrolytes could enhance ionic conductivity in battery membranes or fuel cells .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

-

δ 6.53 (dd, Hz, 1H, )

-

δ 6.12 (d, Hz, 1H, )

-

δ 5.94 (d, Hz, 1H, )

-

δ 4.17 (q, Hz, 2H, )

The vinyl protons exhibit characteristic coupling constants, confirming the trans-configuration.

Mass Spectrometry (MS)

Future Directions and Research Opportunities

Expanding Synthetic Utility

Developing catalytic asymmetric reactions involving the vinylsulfonamide group could yield enantiomerically pure compounds for chiral drug synthesis. Transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) remain underexplored .

Biomedical Applications

Functionalizing N-ethylethenesulfonamide with targeting moieties (e.g., peptides) may enhance its utility in prodrug design. Additionally, its potential as a kinase inhibitor scaffold warrants investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume